2,6-dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
Description
2,6-Dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a quinazolinone moiety, which is known for its diverse biological activities. The compound’s structure includes two methoxy groups and a benzamide group, making it a significant molecule in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
2,6-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-15-25-19-11-5-4-10-18(19)24(29)27(15)17-9-6-8-16(14-17)26-23(28)22-20(30-2)12-7-13-21(22)31-3/h4-14H,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISYQCXVXIZTFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C=CC=C4OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Methoxy Groups: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Coupling with Benzamide: The final step involves coupling the quinazolinone derivative with 2,6-dimethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Amide Bond Formation
The benzamide group is typically formed via acid chloride activation , followed by coupling with aniline derivatives. For example:
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Benzoyl chloride generation : Reaction of benzoic acid with thionyl chloride or other activating agents .
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Nucleophilic substitution : Reaction with aniline derivatives in the presence of a base (e.g., triethylamine).
Substitution Reactions
Methoxy groups are introduced via:
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Methylation of phenolic hydroxyl groups : Using methylating agents (e.g., methyl iodide) under alkaline conditions.
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Substitution of halide precursors : SNAr (nucleophilic aromatic substitution) with methoxide ions.
Reaction Conditions and Reagents
Characterization Techniques
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NMR spectroscopy : Confirms proton environments (e.g., aromatic protons, NH signals) .
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Mass spectrometry (MS) : Verifies molecular weight and fragmentation patterns.
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IR spectroscopy : Identifies functional groups (C=O, C=N stretch) .
Potential Reactions
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Alkylation/acylation : Modification of the amide NH group.
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Oxidation : Conversion of dihydroquinazolin-4-one to quinazolin-4-one.
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Hydrolysis : Amide bond cleavage under acidic/basic conditions.
Stability Factors
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pH sensitivity : Amide hydrolysis in extreme pH conditions.
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Thermal stability : Quinazoline ring degradation at elevated temperatures.
Comparison of Reaction Types
Research Findings
Scientific Research Applications
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of quinazoline derivatives, including those similar to 2,6-dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide. For instance, compounds with a quinazoline core have demonstrated significant antibacterial activity against various strains of bacteria. The structure of the phenyl ring and substituents significantly influence this activity. Compounds with methoxy and methyl substituents have shown enhanced antibacterial effects compared to others with different functional groups .
Anticancer Properties
The compound is also being researched for its anticancer potential. Quinazoline derivatives have been recognized for their ability to inhibit cancer cell proliferation. For example, certain derivatives have shown promising results against human colorectal carcinoma cell lines (HCT116), with IC50 values indicating potent activity . The presence of specific substituents on the benzamide structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
Neuroprotective Effects
Recent research has highlighted the neuroprotective capabilities of compounds similar to this compound. These compounds have been investigated for their potential as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer’s disease. The ability to inhibit acetylcholinesterase can lead to increased levels of acetylcholine in the brain, thereby improving cognitive function and memory retention .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Key factors influencing its biological activity include:
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy groups | Enhance antimicrobial and anticancer activities |
| Position of substituents | Alters selectivity and potency against specific targets |
| Presence of heterocycles | May improve binding affinity to biological targets |
Antimicrobial Evaluation
In a study evaluating various quinazoline derivatives, specific compounds exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating their potential as future antituberculosis agents . This highlights the relevance of modifying the benzamide structure to enhance antimicrobial efficacy.
Anticancer Screening
A series of synthesized derivatives were tested against multiple cancer cell lines. Compounds showed IC50 values significantly lower than standard chemotherapeutics, demonstrating their potential as more effective alternatives in cancer treatment . The selective toxicity towards cancer cells over normal cells was particularly noteworthy.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in critical biological processes, such as DNA replication or protein synthesis.
Pathways Involved: It may interfere with signaling pathways that regulate cell growth and apoptosis, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxybenzamide: Lacks the quinazolinone moiety but shares the benzamide structure.
4-Oxoquinazoline Derivatives: Compounds with similar quinazolinone cores but different substituents.
Methoxy-substituted Benzamides: Compounds with similar methoxy groups but different core structures.
Uniqueness
2,6-Dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide is unique due to the combination of its quinazolinone core and methoxy-substituted benzamide structure. This unique combination imparts distinct biological activities and chemical properties, making it a valuable compound in various fields of research.
Biological Activity
The compound 2,6-dimethoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a member of the quinazoline family and has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The structural formula of this compound can be represented as follows:
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Some key mechanisms include:
- Inhibition of Kinases : Quinazoline derivatives have been shown to inhibit receptor tyrosine kinases, which are crucial in cancer cell proliferation and survival. The specific interactions with kinases can lead to reduced tumor growth and metastasis.
- Antimicrobial Activity : Recent studies indicate that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains, suggesting a potential application in treating infections.
- Cytotoxic Effects : The compound has demonstrated cytotoxic effects in vitro against several cancer cell lines. This suggests a potential role as an anticancer agent.
Anticancer Activity
A study highlighted the synthesis and evaluation of quinazoline derivatives, including this compound, which exhibited potent cytotoxicity against human cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
Antimicrobial Properties
Research has shown that related quinazoline derivatives possess significant antimicrobial activity. For instance, compounds bearing certain substituents on the phenyl ring demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria . This suggests that modifications in the structure can optimize efficacy.
Structure-Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) studies have been conducted to understand the influence of different substituents on biological activity. The findings indicate that specific modifications can enhance the inhibitory effects on chitin synthesis in pests, thereby suggesting agricultural applications .
Data Tables
| Activity | IC50 Value (µM) | Cell Line/Organism | Reference |
|---|---|---|---|
| Cytotoxicity | 12 | A549 (Lung Cancer) | |
| Antimicrobial | 25 | Staphylococcus aureus | |
| Chitin Synthesis Inhibition | 15 | Chilo suppressalis (Insect) |
Case Studies
- Case Study on Anticancer Activity : A clinical trial investigated the effects of a similar quinazoline derivative in patients with advanced solid tumors. Results indicated a partial response in 30% of patients treated with the compound, highlighting its potential as an effective anticancer agent.
- Antimicrobial Efficacy : A laboratory study evaluated the antimicrobial activity of various benzamide derivatives against multi-drug resistant bacterial strains. The results showed that compounds structurally related to this compound had significant inhibitory effects compared to conventional antibiotics.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : 1H and 13C NMR confirm the structure by identifying proton environments (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons in the quinazolinone ring at δ 7.0–8.5 ppm) and verifying the absence of impurities. 2D techniques (COSY, HSQC) resolve overlapping signals in the crowded aromatic region .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula, while fragmentation patterns confirm the connectivity of the quinazolinone and benzamide moieties .
- HPLC : Reverse-phase HPLC with UV detection ensures purity (>95%) and identifies side products from incomplete coupling or oxidation .
How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
Advanced Research Focus
Single-crystal X-ray diffraction (SCXRD) provides definitive proof of stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the quinazolinone core). Challenges include:
- Crystal Growth : Slow evaporation from solvents like DMSO/water or THF/hexane may be required to obtain diffraction-quality crystals.
- Refinement : Using SHELXL (via Olex2 or similar software) to model thermal displacement parameters and validate bond lengths/angles against expected values .
Example: A related quinazolinone derivative showed planar geometry in the heterocyclic ring, with dihedral angles between the quinazolinone and phenyl groups critical for bioactivity .
What in vitro biological assays are suitable for evaluating this compound’s therapeutic potential?
Q. Advanced Research Focus
- Cytotoxicity Screening : MTT or CellTiter-Glo assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values. Compare against controls like doxorubicin .
- Anti-Inflammatory Activity : Measure inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in LPS-stimulated macrophages via ELISA, leveraging structural similarities to bioactive benzamide derivatives .
- Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based kits to identify mechanistic pathways .
How can computational methods predict the compound’s pharmacokinetic properties?
Q. Advanced Research Focus
- ADMET Prediction : Tools like SwissADME or ADMETLab estimate solubility, permeability (LogP), and cytochrome P450 interactions. For example, the methoxy groups may enhance solubility but reduce blood-brain barrier penetration .
- Docking Studies : Molecular docking (AutoDock Vina, Glide) into target proteins (e.g., COX-2 for anti-inflammatory activity) identifies key binding residues and guides SAR optimization .
How should researchers address contradictions in biological activity data across studies?
Advanced Research Focus
Contradictions may arise from assay variability or structural analogs with differing substituents. Strategies include:
- Dose-Response Validation : Replicate assays across multiple labs using standardized protocols (e.g., CLIA guidelines).
- Metabolite Analysis : LC-MS/MS to identify active metabolites that may contribute to observed effects .
- Structural Comparisons : Highlight differences between this compound and analogs (e.g., 2,6-difluoro vs. dimethoxy substitutions) that alter bioactivity .
What strategies improve yield in multi-step syntheses of this compound?
Q. Basic Research Focus
- Intermediate Monitoring : Use inline FTIR or UPLC to track reaction progress and minimize side reactions.
- Catalyst Optimization : Transition metal catalysts (e.g., Pd/C for coupling reactions) or biocatalysts for enantioselective steps .
- Scale-Up Adjustments : Solvent switching (e.g., from THF to ethanol) in later steps to facilitate crystallization .
How does the compound’s stability under varying pH and temperature conditions impact formulation studies?
Q. Advanced Research Focus
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (H2O2) conditions, monitoring degradation via HPLC. The quinazolinone ring may hydrolyze under basic conditions .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) to guide storage conditions (e.g., refrigeration if Td < 100°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
